molecular formula C11H10N2OS B8143418 5-Isocyanato-4-methyl-2-phenyl-thiazole

5-Isocyanato-4-methyl-2-phenyl-thiazole

Cat. No.: B8143418
M. Wt: 218.28 g/mol
InChI Key: GRVZHJJTAVLAAM-UHFFFAOYSA-N
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Description

5-Isocyanato-4-methyl-2-phenyl-thiazole is a heterocyclic organic compound with the molecular formula C11H8N2OS It is characterized by the presence of an isocyanate group (-N=C=O) attached to a thiazole ring, which is further substituted with a methyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanato-4-methyl-2-phenyl-thiazole typically involves the reaction of appropriate thiazole derivatives with isocyanate precursors. One common method includes the reaction of 4-methyl-2-phenyl-thiazole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired isocyanate compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Isocyanato-4-methyl-2-phenyl-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

    Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, forming cyclic adducts.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Reacts with the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from the reaction with water.

Scientific Research Applications

5-Isocyanato-4-methyl-2-phenyl-thiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including polymers and coatings, due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 5-Isocyanato-4-methyl-2-phenyl-thiazole is primarily related to its isocyanate group, which can react with various nucleophiles. This reactivity allows it to modify biological molecules, potentially leading to its observed biological activities. The compound may interact with proteins, enzymes, or other cellular components, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

    4-Methyl-2-phenyl-thiazole: Lacks the isocyanate group but shares the thiazole core structure.

    5-Isocyanato-2-phenyl-thiazole: Similar structure but without the methyl group.

    5-Isocyanato-4-methyl-thiazole: Similar structure but without the phenyl group.

Uniqueness: 5-Isocyanato-4-methyl-2-phenyl-thiazole is unique due to the presence of both the isocyanate group and the specific substitution pattern on the thiazole ring. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8-10(12-7-14)15-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVZHJJTAVLAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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